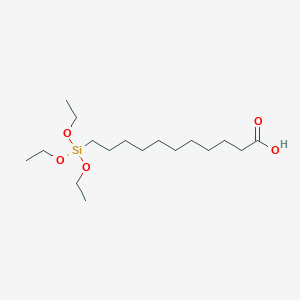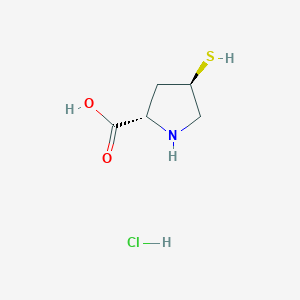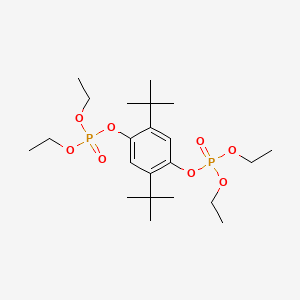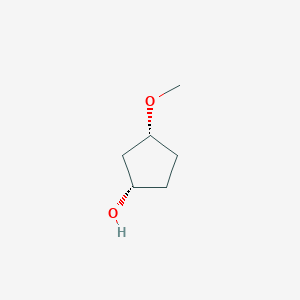
1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidin-2-(4'-chlorophenyl)-2-(n-cbz-N-methyl)amino-ethane HCl (1-P2CP2NMA-HCl) is a synthetic compound that has been studied in recent years for its potential applications in the scientific research field. This compound is a member of the pyrrolidinone class of compounds, which have a wide range of uses in the pharmaceutical industry. 1-P2CP2NMA-HCl has been found to possess a number of unique properties that make it attractive for both laboratory and clinical research.
Scientific Research Applications
1-P2CP2NMA-HCl has been studied for its potential applications in the scientific research field. The compound has been found to possess a number of unique properties that make it attractive for both laboratory and clinical research. In laboratory studies, 1-P2CP2NMA-HCl has been used as a tool to study the effects of various drugs on the central nervous system. In addition, 1-P2CP2NMA-HCl has been used to study the effects of various drugs on the cardiovascular system and to study the effects of various drugs on the gastrointestinal system.
Mechanism of Action
1-P2CP2NMA-HCl has been found to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is a type of glutamate receptor that is involved in the regulation of neuronal excitability and synaptic plasticity. By binding to the NMDA receptor, 1-P2CP2NMA-HCl can modulate the activity of neurons and influence the release of neurotransmitters.
Biochemical and Physiological Effects
1-P2CP2NMA-HCl has been found to have a number of biochemical and physiological effects. The compound has been found to modulate the release of several neurotransmitters, including glutamate, serotonin, and dopamine. In addition, 1-P2CP2NMA-HCl has been found to modulate the activity of several ion channels, including the voltage-gated sodium and calcium channels. Finally, 1-P2CP2NMA-HCl has been found to modulate the activity of several enzymes, including cyclooxygenase and phosphodiesterase.
Advantages and Limitations for Lab Experiments
1-P2CP2NMA-HCl has several advantages as a tool for laboratory experiments. First, the compound is relatively stable and can be stored for long periods of time without significant degradation. Second, the compound is relatively non-toxic, making it safe to use in laboratory experiments. Finally, the compound has a wide range of applications, making it a versatile tool for laboratory research.
Despite these advantages, there are some limitations to using 1-P2CP2NMA-HCl in laboratory experiments. First, the compound is relatively expensive and may not be cost effective for some experiments. Second, the compound is relatively slow-acting and may not be suitable for experiments that require rapid results. Finally, the compound has a relatively low solubility in water, making it difficult to use in aqueous solutions.
Future Directions
1-P2CP2NMA-HCl has potential for a wide range of future applications. First, the compound could be used in the development of new drugs for the treatment of neurological disorders such as epilepsy, depression, and anxiety. Second, the compound could be used in the development of new drugs for the treatment of cardiovascular disorders such as hypertension and arrhythmia. Third, the compound could be used in the development of new drugs for the treatment of gastrointestinal disorders such as irritable bowel syndrome and ulcerative colitis. Fourth, the compound could be used in the development of new drugs for the treatment of cancer. Finally, the compound could be used in the development of new drugs for the treatment of infectious diseases such as HIV/AIDS and malaria.
Synthesis Methods
1-P2CP2NMA-HCl is synthesized via a condensation reaction between 4-chlorophenyl-2-methyl-1-pyrrolidinone and N-benzyl-N-methyl-2-aminopropionic acid. This reaction is catalyzed by an acid and proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is a white crystalline solid with a melting point of approximately 85°C.
properties
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2.ClH/c1-23(21(25)26-16-17-7-3-2-4-8-17)20(15-24-13-5-6-14-24)18-9-11-19(22)12-10-18;/h2-4,7-12,20H,5-6,13-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINOWJDWHCYHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-2-(4'-chlorophenyl)-2-(N-cbz-N-methyl)amino-ethane hcl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![12H-Benzofuro[3,2-a]carbazole](/img/structure/B6324797.png)